N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide
Description
N-(4-Chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a 4-chlorobenzo[d]thiazol-2-yl group, a 4-methoxybenzamide core, and a pyridin-3-ylmethyl substituent. Its structure integrates aromatic heterocycles (benzothiazole and pyridine) and polar functional groups (chloro, methoxy, and amide), which are critical for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-27-16-9-7-15(8-10-16)20(26)25(13-14-4-3-11-23-12-14)21-24-19-17(22)5-2-6-18(19)28-21/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWNUXFRAYLHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced by methylation of the benzothiazole derivative using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Pyridinylmethyl Group: The final step involves the coupling of the methoxy-substituted benzothiazole with pyridin-3-ylmethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammation and cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways such as the COX (cyclooxygenase) pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Key Analogues:
Analysis :
Select Examples:
Implications for the Target Compound :
- The combination of chloro (electron-withdrawing) and methoxy (electron-donating) groups may optimize electronic effects for enzyme inhibition or receptor binding.
- The pyridin-3-ylmethyl group could mimic bioactive amines in pharmacophores targeting kinases or G-protein-coupled receptors, as seen in multitarget ligands () .
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, interactions with cyclooxygenase enzymes, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzamide structure with several functional groups:
- 4-chlorobenzo[d]thiazole moiety
- Methoxy group
- Pyridin-3-ylmethyl group
These structural components contribute to its solubility and reactivity, making it a candidate for various biological interactions.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammatory conditions. The presence of the methoxy group is believed to enhance binding affinity to these enzymes, thereby improving its anti-inflammatory efficacy .
Molecular docking studies suggest that the compound effectively binds to COX enzymes, inhibiting their activity and reducing prostaglandin synthesis, which plays a pivotal role in inflammation pathways. The following table summarizes key findings related to its biological activity:
| Activity | Target | Effect | Mechanism |
|---|---|---|---|
| Anti-inflammatory | COX-1 and COX-2 | Inhibition of enzyme activity | Binding affinity enhanced by methoxy group |
| Cytotoxicity | Cancer cell lines | Induces apoptosis | Interaction with cellular pathways |
| Antimicrobial | Various pathogens | Inhibitory effects | Potential disruption of bacterial cell wall |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound. Notably:
- In Vitro Studies : Laboratory experiments demonstrated that the compound significantly reduced inflammatory markers in cell cultures treated with pro-inflammatory stimuli. The IC50 values for COX inhibition were reported to be lower than those of standard anti-inflammatory drugs.
- Molecular Dynamics Simulations : These simulations revealed that the compound interacts primarily through hydrophobic contacts with the target proteins, suggesting a strong binding affinity that could translate to enhanced therapeutic effects .
- Comparative Analysis : In studies comparing structurally similar compounds, this compound exhibited superior anti-inflammatory properties compared to derivatives lacking the methoxy or pyridine groups. This highlights the importance of specific functional groups in modulating biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
